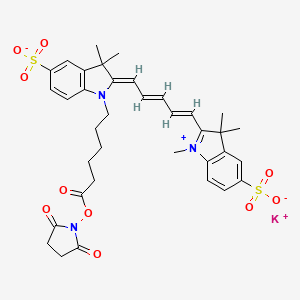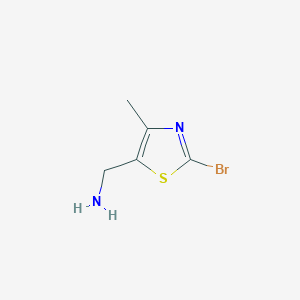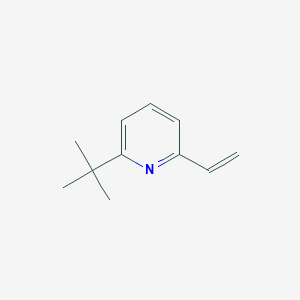
2-(tert-Butyl)-6-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-6-vinylpyridine is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the 2-position and a vinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-vinylpyridine typically involves the alkylation of 2-bromo-6-vinylpyridine with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into the pyridine ring, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-6-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Grignard reagents or organolithium compounds are often used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(tert-butyl)-6-formylpyridine or 2-(tert-butyl)-6-carboxypyridine.
Reduction: Formation of 2-(tert-butyl)-6-vinylpiperidine.
Substitution: Formation of various 2-substituted-6-vinylpyridine derivatives.
Scientific Research Applications
2-(tert-Butyl)-6-vinylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-vinylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The vinyl group can participate in various chemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
- 2-(tert-Butyl)-6-methylpyridine
- 2-(tert-Butyl)-6-ethylpyridine
- 2-(tert-Butyl)-6-phenylpyridine
Comparison: 2-(tert-Butyl)-6-vinylpyridine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its methyl, ethyl, and phenyl analogs. The vinyl group allows for additional functionalization and chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-tert-butyl-6-ethenylpyridine |
InChI |
InChI=1S/C11H15N/c1-5-9-7-6-8-10(12-9)11(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
RXSLNFHLOCSKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
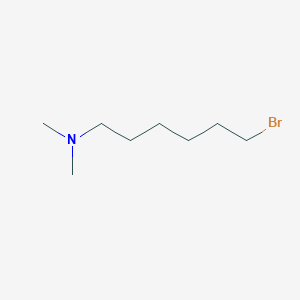
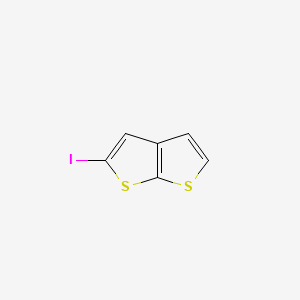
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
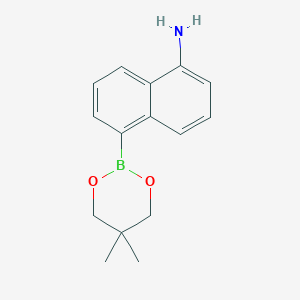
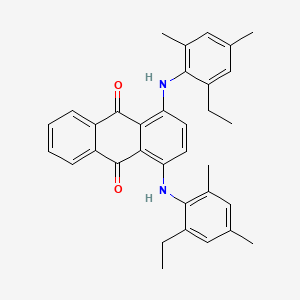
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

